

Spectroscopic and Synthetic Profile of 4-Hydroxybenzyl Butyrate: A Technical Overview

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Compound of Interest

Compound Name: 4-Hydroxybenzylbutyrate

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This technical guide provides a detailed overview of the spectroscopic data for 4-hydroxybenzyl butyrate, a compound of interest in fragrance, flavor, and potentially pharmaceutical applications. Due to the limited availability of directly published experimental spectra for 4-hydroxybenzyl butyrate, this document presents a compilation of predicted and experimental data for closely related compounds, namely 4-hydroxybenzyl alcohol and butyrate derivatives. This information serves as a valuable reference for the characterization and synthesis of 4-hydroxybenzyl butyrate.

Spectroscopic Data

The expected spectroscopic characteristics of 4-hydroxybenzyl butyrate can be inferred from the analysis of its structural components: the 4-hydroxybenzyl group and the butyrate moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 4-hydroxybenzyl butyrate is expected to show characteristic signals for both the aromatic and the aliphatic portions of the molecule. The aromatic protons on the benzene ring will appear as two doublets in the range of δ 6.8-7.3 ppm. The benzylic protons (-CH₂-) adjacent to the ester oxygen will likely resonate as a singlet around δ 5.0 ppm. The butyrate chain will exhibit a triplet for the terminal methyl group (CH₃) around δ 0.9 ppm, a sextet for the adjacent methylene group (-CH₂-) around δ 1.6 ppm, and a triplet for the methylene group next to the carbonyl (-CH₂-C=O) around δ 2.3 ppm.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the benzylic carbon, and the carbons of the butyrate chain. The carbonyl carbon of the ester is expected to have a chemical shift in the range of δ 170-175 ppm. The aromatic carbons will appear between δ 115 and δ 160 ppm. The benzylic carbon signal is anticipated around δ 65-70 ppm, while the aliphatic carbons of the butyrate group will be observed in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Hydroxybenzyl Butyrate

Assignment	Predicted ¹ H NMR (ppm)	Predicted ¹³ C NMR (ppm)
Aromatic CH (ortho to OH)	~6.8 (d)	~115
Aromatic CH (meta to OH)	~7.2 (d)	~130
Aromatic C-OH	-	~158
Aromatic C-CH ₂	-	~128
Benzyl CH ₂	~5.0 (s)	~66
Carbonyl C=O	-	~173
Butyrate α -CH ₂	~2.3 (t)	~36
Butyrate β -CH ₂	~1.6 (sextet)	~18
Butyrate γ -CH ₃	~0.9 (t)	~13

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of 4-hydroxybenzyl butyrate is expected to exhibit characteristic absorption bands for its functional groups. A strong, broad band corresponding to the O-H stretch of the phenolic hydroxyl group is anticipated in the region of 3200-3600 cm⁻¹. A sharp, intense absorption peak for the C=O stretch of the ester carbonyl group will likely appear around 1735 cm⁻¹. The C-O stretching vibrations of the ester will be observed in the 1100-1300 cm⁻¹ region.

Aromatic C-H stretching bands will be present around 3000-3100 cm^{-1} , and aromatic C=C stretching vibrations will appear in the 1450-1600 cm^{-1} range.[1][2]

Table 2: Key IR Absorption Bands for 4-Hydroxybenzyl Butyrate

Functional Group	Expected Wavenumber (cm^{-1})	Intensity
Phenolic O-H stretch	3200-3600	Strong, Broad
Ester C=O stretch	~1735	Strong, Sharp
Aromatic C=C stretch	1450-1600	Medium
Ester C-O stretch	1100-1300	Strong
Aromatic C-H stretch	3000-3100	Medium
Aliphatic C-H stretch	2850-3000	Medium

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), the molecular ion peak $[\text{M}]^+$ for 4-hydroxybenzyl butyrate ($\text{C}_{11}\text{H}_{14}\text{O}_3$) would be observed at m/z 194.23.[3] Common fragmentation patterns would likely involve the loss of the butyrate group or cleavage at the benzylic position. A prominent peak at m/z 107 would correspond to the 4-hydroxybenzyl cation. Other fragments from the butyrate chain, such as m/z 71 ($[\text{C}_4\text{H}_7\text{O}]^+$) and m/z 43 ($[\text{C}_3\text{H}_7]^+$), are also expected.[4][5]

Table 3: Expected Mass Spectrometry Fragments for 4-Hydroxybenzyl Butyrate

m/z	Proposed Fragment
194	$[\text{M}]^+$ (Molecular Ion)
107	$[\text{HOC}_6\text{H}_4\text{CH}_2]^+$
71	$[\text{CH}_3\text{CH}_2\text{CH}_2\text{CO}]^+$
43	$[\text{CH}_3\text{CH}_2\text{CH}_2]^+$

Experimental Protocols

General Synthesis of 4-Hydroxybenzyl Butyrate

A common method for the synthesis of 4-hydroxybenzyl butyrate is through the esterification of 4-hydroxybenzyl alcohol with butyric acid or its more reactive derivative, butyryl chloride.

Fischer Esterification:

- **Reactants:** 4-hydroxybenzyl alcohol and an excess of butyric acid are combined in a round-bottom flask.
- **Catalyst:** A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added.
- **Solvent:** A solvent that forms an azeotrope with water, such as toluene or cyclohexane, is used to drive the reaction to completion by removing the water byproduct via a Dean-Stark apparatus.
- **Reaction Conditions:** The mixture is refluxed until the theoretical amount of water is collected.
- **Workup:** The reaction mixture is cooled, washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, and then with brine. The organic layer is dried over an anhydrous salt (e.g., MgSO_4 or Na_2SO_4), filtered, and the solvent is removed under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 4-hydroxybenzyl butyrate.

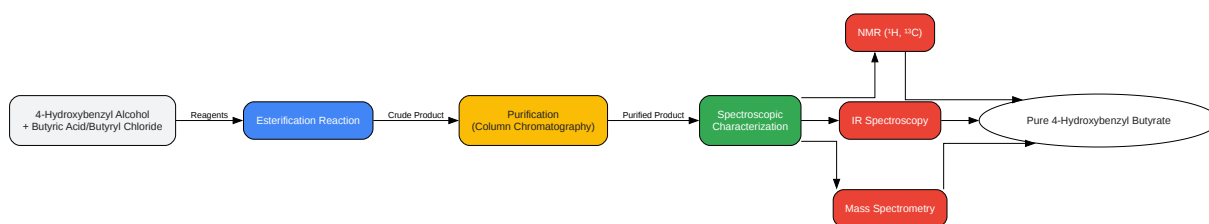
Synthesis via Acyl Chloride:

- **Reactants:** 4-hydroxybenzyl alcohol is dissolved in a suitable aprotic solvent, such as dichloromethane or diethyl ether, in a flask equipped with a dropping funnel and a magnetic stirrer.
- **Base:** A non-nucleophilic base, such as triethylamine or pyridine, is added to neutralize the HCl byproduct.

- **Acylation:** Butyryl chloride is added dropwise to the solution at a controlled temperature (often 0 °C to room temperature).
- **Reaction Monitoring:** The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- **Workup:** The reaction mixture is washed with dilute acid (e.g., 1M HCl), water, and brine. The organic layer is dried, and the solvent is evaporated.
- **Purification:** The resulting crude ester is purified by column chromatography or distillation.

Logical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of 4-hydroxybenzyl butyrate.



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Caption: Workflow for the synthesis and characterization of 4-hydroxybenzyl butyrate.

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